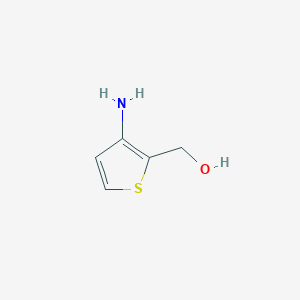

(3-Aminothiophen-2-yl)methanol

Description

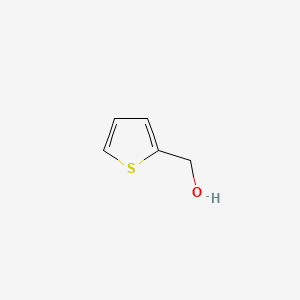

Structure

3D Structure

Properties

IUPAC Name |

(3-aminothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSDIEUZWGLGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (3-Aminothiophen-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for (3-Aminothiophen-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The primary route involves a two-step process: the synthesis of a 3-aminothiophene-2-carboxylate precursor, followed by its reduction to the target alcohol. This document details the experimental protocols for these key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

I. Synthetic Pathway Overview

The most common and efficient pathway for the synthesis of this compound is a two-stage process. The first stage involves the construction of the 3-aminothiophene-2-carboxylate core, typically achieved through the Gewald reaction. The subsequent stage is the reduction of the ester functionality to a primary alcohol.

II. Experimental Protocols

A. Synthesis of Methyl 3-Aminothiophene-2-carboxylate (Precursor)

The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes.[1][2] In this procedure, a ketone or aldehyde is reacted with an active methylene nitrile (such as methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

Materials:

-

Ketone/Aldehyde (e.g., chloroacetone)

-

Methyl cyanoacetate

-

Elemental sulfur

-

Base (e.g., morpholine or triethylamine)

-

Solvent (e.g., methanol or ethanol)

General Procedure:

-

To a stirred solution of the appropriate ketone (1 equivalent) and methyl cyanoacetate (1 equivalent) in methanol, elemental sulfur (1.1 equivalents) is added.

-

A catalytic amount of a base, such as morpholine or triethylamine, is added dropwise to the mixture.

-

The reaction mixture is then heated to a moderate temperature (typically 40-60 °C) and stirred for several hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.

Quantitative Data for Precursor Synthesis (Example):

| Starting Materials | Product | Yield (%) | Melting Point (°C) | Reference |

| Chloroacetone, Methyl cyanoacetate, Sulfur | Methyl 5-methyl-3-aminothiophene-2-carboxylate | 75-85 | 135-137 | [3] |

| Cyclohexanone, Methyl cyanoacetate, Sulfur | Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 80-90 | 136-137 | [3] |

B. Reduction of Methyl 3-Aminothiophene-2-carboxylate to this compound

The reduction of the ester group in methyl 3-aminothiophene-2-carboxylate to a primary alcohol is effectively achieved using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent.[4]

Materials:

-

Methyl 3-aminothiophene-2-carboxylate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Aqueous acid (e.g., dilute HCl or H₂SO₄) for workup

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Experimental Workflow:

References

An In-depth Technical Guide on (3-Aminothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for (3-Aminothiophen-2-yl)methanol is limited in publicly available literature. The following guide is compiled based on available information for the compound and closely related analogs. Certain properties are inferred from the general characteristics of aminothiophenes and thiophenemethanols and should be considered as predictive.

Chemical Properties

This compound is a heterocyclic compound incorporating both an aminothiophene and a methanol functional group. Its chemical properties are influenced by the aromatic thiophene ring, the basic amino group, and the reactive hydroxyl group.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 170861-45-7 | N/A |

| Molecular Formula | C₅H₇NOS | N/A |

| Molecular Weight | 129.18 g/mol | N/A |

| Property | Predicted/Inferred Value | Notes and Sources |

| Appearance | Likely a solid at room temperature | Based on similar substituted aminothiophenes. |

| Melting Point | Not available | |

| Boiling Point | > 200 °C (decomposes) | 2-Thiophenemethanol has a boiling point of 207 °C. The amino group may lead to a higher boiling point but also potential decomposition.[1] |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF). Limited solubility in water and nonpolar solvents. | The presence of both polar (amino, hydroxyl) and nonpolar (thiophene ring) groups suggests this solubility profile. |

| pKa | Amino group: ~4-5; Hydroxyl group: ~15-16 | Estimated based on typical pKa values for anilines and alcohols. |

Specific spectroscopic data for this compound is not available. The following are predicted key features based on its structure.

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the thiophene ring (2H).- Methylene protons of the CH₂OH group (2H).- Amino group protons (2H, broad singlet).- Hydroxyl proton (1H, broad singlet). |

| ¹³C NMR | - Four distinct signals for the thiophene ring carbons.- One signal for the methylene carbon. |

| IR Spectroscopy | - N-H stretching vibrations (approx. 3300-3500 cm⁻¹).- O-H stretching vibration (broad, approx. 3200-3600 cm⁻¹).- C-H stretching of the aromatic ring (approx. 3000-3100 cm⁻¹).- C=C stretching of the thiophene ring (approx. 1400-1600 cm⁻¹).- C-O stretching (approx. 1000-1200 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 129. |

Reactivity and Stability

The reactivity of this compound is dictated by its three main functional components: the thiophene ring, the amino group, and the hydroxymethyl group.

-

Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic substitution. The positions of the amino and hydroxymethyl groups will direct incoming electrophiles.

-

Amino Group: The amino group imparts basic and nucleophilic character to the molecule. It can react with acids to form ammonium salts and with various electrophiles such as acyl chlorides and alkyl halides.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification or etherification reactions. Under acidic conditions, thiophenemethanols can be prone to polymerization.[2]

-

Stability: The compound is expected to be relatively stable under neutral conditions but may be sensitive to strong acids, bases, and oxidizing agents. Thiophenemethanols can undergo acid-catalyzed polycondensation, particularly at elevated temperatures.[2] The hydroxymethyl group can be deprotonated under strong basic conditions, and the alcohol can be oxidized.[2]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. The following are generalized procedures based on common organic chemistry techniques and the synthesis of related compounds.

A plausible synthetic route to this compound is the reduction of a corresponding carbonyl compound, such as 3-aminothiophene-2-carbaldehyde or a 3-aminothiophene-2-carboxylic acid ester.

Reaction:

3-Aminothiophene-2-carbaldehyde + NaBH₄ → this compound

Materials:

-

3-Aminothiophene-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable alcohol solvent)

-

Deionized water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution: Dissolve 3-aminothiophene-2-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add deionized water to quench the excess sodium borohydride.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with dichloromethane (3x).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Acquire ¹H and ¹³C NMR spectra to confirm the structure.

2. Infrared (IR) Spectroscopy:

- Obtain an IR spectrum of the sample (as a KBr pellet or a thin film) to identify the characteristic functional groups (N-H, O-H, C-O, aromatic C-H, and C=C stretches).

3. Mass Spectrometry (MS):

- Analyze the sample by a suitable mass spectrometry technique (e.g., GC-MS or LC-MS) to determine the molecular weight and fragmentation pattern.

4. High-Performance Liquid Chromatography (HPLC):

- Develop an HPLC method to assess the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point.

Potential Applications in Drug Development

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known to be present in molecules with a wide range of biological activities.[3][4] These include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[5][6] The presence of the hydroxymethyl and amino groups in this compound provides handles for further chemical modification to explore structure-activity relationships and develop new therapeutic agents.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on related compounds, the following precautions should be taken:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Visualizations

Caption: Generalized workflow for the synthesis and analysis of this compound.

References

- 1. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 6. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

Spectroscopic Characterization of (3-Aminothiophen-2-yl)methanol: A Technical Guide for Researchers

Abstract: (3-Aminothiophen-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling accurate identification, purity assessment, and further investigation of this important chemical entity. The data presented herein is a predictive analysis based on structurally analogous compounds, offering a robust framework for experimental work.

Introduction: The Significance of this compound

The thiophene ring is a privileged scaffold in numerous pharmacologically active compounds and functional organic materials. The specific substitution pattern of an amino group at the 3-position and a hydroxymethyl group at the 2-position in this compound offers a unique combination of functionalities. The amino group can act as a hydrogen bond donor and a site for further derivatization, while the hydroxyl group provides a point for esterification, etherification, or other modifications. The proximity of these two groups can also lead to interesting intramolecular interactions and potential for chelation.

Accurate and unambiguous characterization of this molecule is the foundation for any subsequent research. Spectroscopic techniques are the most powerful tools for this purpose. This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed interpretation of its NMR, IR, and MS data.

Molecular Structure and Spectroscopic Workflow

The structural features of this compound are key to understanding its spectroscopic output. The molecule consists of a five-membered thiophene ring substituted with an amino group at position 3 and a hydroxymethyl group at position 2.

Figure 1: Molecular structure of this compound and the general workflow for its spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, a complete picture of the carbon-hydrogen framework can be constructed.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the thiophene ring protons, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups. The data presented is predicted for a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar compound and exchanging with the labile -OH and -NH₂ protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |

| ~7.10 | d | 1H | H-5 | J₅,₄ ≈ 5.5 Hz |

| ~6.75 | d | 1H | H-4 | J₄,₅ ≈ 5.5 Hz |

| ~5.0 (broad) | s | 2H | -NH₂ | - |

| ~4.55 | s | 2H | -CH₂OH | - |

| ~4.5 (broad) | s | 1H | -CH₂OH | - |

Data Interpretation:

-

Thiophene Protons (H-4 and H-5): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The H-5 proton is predicted to be slightly downfield compared to the H-4 proton due to the influence of the adjacent sulfur atom. The coupling constant of ~5.5 Hz is characteristic for ortho-coupling in a thiophene ring.

-

Methylene Protons (-CH₂OH): The two protons of the methylene group are expected to appear as a singlet. In a chiral environment, these protons could potentially be diastereotopic and appear as an AB quartet, but for this achiral molecule, a singlet is predicted. Their chemical shift is influenced by the adjacent hydroxyl group and the aromatic thiophene ring. For comparison, the methylene protons in 2-thiophenemethanol appear around 4.78 ppm in CDCl₃[1].

-

Amino Protons (-NH₂): The two protons of the amino group are expected to appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. In 2-aminothiophene derivatives, the NH₂ protons often appear in the range of 5.0-7.0 ppm[2][3].

-

Hydroxyl Proton (-OH): The hydroxyl proton is also expected to be a broad singlet due to chemical exchange. Its chemical shift is also highly variable depending on experimental conditions.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-3 |

| ~138 | C-2 |

| ~125 | C-5 |

| ~120 | C-4 |

| ~58 | -CH₂OH |

Data Interpretation:

-

Thiophene Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon bearing the amino group (C-3) is expected to be significantly downfield due to the electron-donating nature of the nitrogen. Similarly, the carbon bearing the hydroxymethyl group (C-2) will also be downfield. The C-4 and C-5 carbons will appear at more typical thiophene chemical shifts. For comparison, the carbons in 2-thiophenemethanol appear at 143.97 (C2), 126.70 (C5), 125.24 (C4), and 125.24 (C3) ppm[1]. The presence of the 3-amino group is expected to shift C-3 significantly downfield.

-

Methylene Carbon (-CH₂OH): The carbon of the methylene group is expected to appear in the range of 55-65 ppm, which is typical for a carbon attached to an oxygen atom. In 2-thiophenemethanol, this carbon appears at 59.24 ppm[1].

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for reliable data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is a good choice for its ability to dissolve a wide range of compounds and its residual proton signal at ~2.50 ppm can be used as an internal reference[4][5][6].

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically sufficient. A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

Figure 2: Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching vibrations |

| 3100-3000 | Medium | Aromatic C-H stretching (thiophene ring) |

| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₂) |

| ~1620 | Medium | N-H bending (scissoring) |

| ~1550 | Medium | C=C stretching (thiophene ring) |

| ~1450 | Medium | C=C stretching (thiophene ring) |

| ~1050 | Strong | C-O stretching |

| ~700 | Medium | C-S stretching |

Data Interpretation:

-

O-H and N-H Stretching: A very prominent broad band is expected in the 3400-3200 cm⁻¹ region. This is due to the overlapping stretching vibrations of the O-H group of the alcohol and the N-H groups of the amine. The broadness is a result of hydrogen bonding[7].

-

C-H Stretching: The aromatic C-H stretching vibrations of the thiophene ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be just below 3000 cm⁻¹.

-

N-H Bending: The scissoring vibration of the primary amine is expected around 1620 cm⁻¹.

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically appear in the 1600-1400 cm⁻¹ region.

-

C-O Stretching: A strong absorption band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.

-

C-S Stretching: The C-S stretching vibration in thiophenes is often weak and can be difficult to assign definitively, but it is expected to appear in the fingerprint region around 700 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data

-

Molecular Weight: The molecular formula of this compound is C₅H₇NOS. The calculated monoisotopic mass is 129.02 g/mol .

-

Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 129, corresponding to the molecular ion.

-

Major Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z = 111 could arise from the loss of a water molecule.

-

Loss of CH₂OH: A peak at m/z = 98 could be observed due to the loss of the hydroxymethyl radical. This is a common fragmentation for primary alcohols.

-

Thiophene Ring Fragmentation: Fragmentation of the thiophene ring can lead to various smaller fragments. The fragmentation of aminothiophenes can be complex[8]. For comparison, 2-thiophenemethanol shows a base peak at m/z = 114 (M⁺) and a significant fragment at m/z = 85 due to the loss of the formyl radical (CHO)[1].

-

-

| m/z | Predicted Relative Intensity | Assignment |

| 129 | High | [M]⁺ |

| 112 | Medium | [M - NH₃]⁺ |

| 111 | Medium | [M - H₂O]⁺ |

| 98 | High | [M - CH₂OH]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum. Electrospray ionization (ESI) would be suitable for confirming the molecular weight by observing the protonated molecule [M+H]⁺ at m/z = 130.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions, providing further confirmation of the structure.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the well-established spectroscopic principles and data from structurally related compounds. The presented data and experimental protocols offer a solid foundation for the unambiguous identification and characterization of this versatile thiophene derivative. Researchers and scientists are encouraged to use this guide as a reference for their experimental work, ensuring the integrity and reliability of their results.

References

- 1. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

(3-Aminothiophen-2-yl)methanol CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Aminothiophen-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physical properties, and provides a putative synthesis protocol. It also explores the broader biological context of aminothiophenes, highlighting potential areas of investigation for this specific molecule.

Chemical Identity and Physical Properties

This compound is a substituted thiophene carrying both an amino and a hydroxymethyl functional group. These groups confer specific chemical reactivity and physical characteristics, making it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 170861-45-7 | [1][2] |

| Molecular Formula | C₅H₇NOS | [1] |

| Molecular Weight | 129.18 g/mol | [1] |

| Appearance | Yellow to white solid | [1] |

| Melting Point | 86-90 °C | [1] |

| Solubility | Soluble in a wide range of organic solvents | [1] |

| Boiling Point | Not available |

Synthesis Methodology

Putative Experimental Protocol: Reduction of Methyl 3-aminothiophene-2-carboxylate

This protocol is a hypothetical procedure based on standard chemical transformations.

Materials:

-

Methyl 3-aminothiophene-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Standard laboratory glassware and apparatus for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran.

-

Addition of Starting Material: Methyl 3-aminothiophene-2-carboxylate (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

Work-up: The resulting granular precipitate is filtered off and washed thoroughly with THF and diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Logical Flow of Synthesis:

Caption: Putative synthesis workflow for this compound.

Biological and Pharmacological Context

While specific biological activities of this compound have not been extensively reported, the 2-aminothiophene scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-aminothiophene are known to exhibit a wide range of biological activities.

2-aminothiophene derivatives have been investigated for their potential as:

The presence of both a primary amine and a primary alcohol in this compound provides two reactive sites for further chemical modification, making it an attractive starting material for the synthesis of new chemical entities with potential therapeutic applications.

Potential Signaling Pathway Interactions

Given the diverse biological roles of 2-aminothiophene derivatives, it is plausible that this compound or its derivatives could interact with various cellular signaling pathways. For instance, many kinase inhibitors target ATP-binding sites within protein kinases, which are crucial components of numerous signaling cascades regulating cell growth, differentiation, and apoptosis. The thiophene core can serve as a scaffold to present functional groups in a specific orientation to interact with such binding sites.

Illustrative Signaling Pathway Involvement:

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a chemical compound with established physical properties and a clear path to synthesis. While its specific biological functions are yet to be fully elucidated, its structural relationship to the broadly active 2-aminothiophene class of molecules suggests significant potential for its use in drug discovery and materials science. Further research into its synthesis, derivatization, and biological screening is warranted to unlock its full potential.

References

- 1. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 2. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 3. ijpbs.com [ijpbs.com]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Aminothiophen-2-yl)methanol: An In-depth Technical Guide on Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminothiophen-2-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and materials science due to its substituted thiophene core. While direct experimental data on its molecular structure and conformation is limited, extensive research on analogous compounds, such as methyl-3-aminothiophene-2-carboxylate and N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, provides a robust framework for predicting its structural characteristics. This guide synthesizes available data from closely related molecules to provide a detailed understanding of the probable molecular geometry, conformational preferences, and non-covalent interactions that govern the structure of this compound. This information is critical for structure-based drug design and the development of novel materials.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central thiophene ring substituted with an amino group at the C3 position and a hydroxymethyl group at the C2 position. The conformation of the molecule is primarily determined by the orientation of the flexible hydroxymethyl and amino groups relative to the thiophene ring and to each other.

Conformational Analysis

The rotational freedom around the C2-C(methanol) and C3-N bonds allows for various conformers. However, the formation of intramolecular hydrogen bonds is expected to significantly stabilize certain conformations. Based on studies of related compounds containing amino and carbonyl or cyano groups on adjacent positions of a thiophene ring, a key stabilizing interaction is the formation of an intramolecular hydrogen bond between the amino group (as a donor) and the oxygen of the hydroxymethyl group (as an acceptor).[1][2][3] This would lead to a relatively planar, pseudo-cyclic arrangement.

Computational studies on similar molecules, like methyl-3-aminothiophene-2-carboxylate, have shown that such intramolecular hydrogen bonds, forming S(6) ring motifs, are a dominant feature.[2] In the case of this compound, a similar intramolecular N-H···O hydrogen bond is highly probable.

The diagram below illustrates the likely preferred conformation stabilized by an intramolecular hydrogen bond.

Caption: Predicted intramolecular hydrogen bonding in this compound.

Intermolecular Interactions and Crystal Packing

In the solid state, intermolecular hydrogen bonds are expected to play a crucial role in the crystal packing. The amino and hydroxyl groups can both act as hydrogen bond donors and acceptors. Based on the crystal structure of methyl-3-aminothiophene-2-carboxylate, which shows N–H···O and N–H···N hydrogen bonds, similar interactions are anticipated for this compound.[2] Furthermore, weak C–H···S and π–π stacking interactions involving the thiophene rings are also likely to contribute to the overall stability of the crystal lattice.[1][4]

The diagram below illustrates the potential intermolecular hydrogen bonding network.

Caption: Potential intermolecular interactions of this compound.

Predicted Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Basis of Prediction |

| Molecular Weight | 143.19 g/mol | Calculated |

| LogP | ~0.5 - 1.5 | Based on similar small polar molecules containing thiophene, amino, and alcohol groups. |

| pKa (Amino group) | ~4-5 | Typical for anilines, influenced by the electron-donating thiophene ring. |

| pKa (Hydroxyl group) | ~15-16 | Typical for primary alcohols. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | Thiophene protons: δ 6.5-7.5 ppm; CH₂ protons: δ ~4.5 ppm; NH₂ protons: δ ~3-5 ppm; OH proton: δ ~2-4 ppm | Based on spectra of substituted thiophenes and benzyl alcohols.[5][6] |

| ¹³C NMR | Thiophene carbons: δ 110-150 ppm; CH₂ carbon: δ ~60 ppm | Based on spectra of substituted thiophenes.[5] |

| FT-IR | N-H stretch: 3300-3500 cm⁻¹ (doublet); O-H stretch: 3200-3600 cm⁻¹ (broad); C-H stretch (aromatic): ~3100 cm⁻¹; C-H stretch (aliphatic): 2850-2960 cm⁻¹ | Characteristic vibrational frequencies for the functional groups present.[6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can be adapted from established methods for similar 2-aminothiophene derivatives.

Synthesis: Modified Gewald Reaction

The Gewald reaction is a common method for synthesizing 2-aminothiophenes.[7] A plausible synthetic route to this compound would involve the reaction of a suitable α-hydroxy ketone or aldehyde with a cyanoacetamide equivalent and elemental sulfur in the presence of a base.

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

-

To a solution of the starting α-hydroxy ketone/aldehyde (1.0 eq) and a cyanoacetamide derivative (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).

-

Add a catalytic amount of a base such as morpholine or triethylamine (0.1-0.2 eq).

-

Heat the reaction mixture at 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash with a cold solvent (e.g., ethanol).

-

If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Structural Characterization

Single-Crystal X-ray Diffraction:

-

Grow single crystals of the purified compound by slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.[4]

-

Solve the crystal structure using direct methods and refine using full-matrix least-squares on F².[2]

-

Analyze the crystal packing for intermolecular interactions such as hydrogen bonds and π–π stacking.

NMR Spectroscopy:

-

Dissolve a sample of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5][6]

-

Analyze the chemical shifts, coupling constants, and correlations to confirm the molecular structure.

FT-IR Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.[6]

-

Identify the characteristic absorption bands for the functional groups present.

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its molecular structure and conformational behavior can be inferred from the analysis of closely related compounds. The presence of both amino and hydroxymethyl groups suggests that intramolecular and intermolecular hydrogen bonding are the dominant forces governing its conformation and crystal packing. The synthetic and analytical protocols outlined in this guide provide a solid foundation for further experimental investigation of this promising molecule. This predictive approach is invaluable for guiding future research in the rational design of novel therapeutics and functional materials based on the 3-aminothiophene scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel 3-Aminothiophene Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial building block for a diverse array of biologically active compounds. Its inherent structural features allow for versatile functionalization, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the synthesis of novel 3-aminothiophene derivatives, with a focus on methodologies amenable to drug discovery and development. We will delve into key synthetic strategies, provide detailed experimental protocols, and present quantitative data to facilitate the practical application of these methods. Furthermore, this guide will explore the molecular pharmacology of 3-aminothiophene derivatives, illustrating their interactions with key signaling pathways implicated in cancer and other diseases.

Synthetic Methodologies for 3-Aminothiophene Derivatives

The synthesis of 3-aminothiophenes presents unique challenges compared to their more commonly reported 2-amino counterparts. However, several robust methods have been developed to access this important scaffold. This section details two prominent and versatile synthetic routes: a modification of the Fiesselmann Thiophene Synthesis and the Thorpe-Ziegler Cyclization. Additionally, a novel approach utilizing thioamides and allenes is presented.

Modified Fiesselmann Thiophene Synthesis

A powerful variation of the classic Fiesselmann thiophene synthesis allows for the preparation of 3-aminothiophenes by employing a nitrile-containing substrate in place of the traditional α,β-acetylenic ester. This approach is particularly valuable for accessing 3-aminothiophene-2-carbonitrile derivatives, which are versatile intermediates for further elaboration.[1]

Reaction Scheme:

References

The Gewald Reaction: A Comprehensive Technical Guide to 2-Aminothiophene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the synthesis of highly substituted 2-aminothiophenes.[1][2] First reported by Karl Gewald in 1961, this one-pot synthesis has garnered significant attention due to its operational simplicity, the ready availability of starting materials, and the biological significance of its products.[1][3] 2-Aminothiophenes are privileged scaffolds in medicinal chemistry, serving as key intermediates in the development of a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[4][5][6] This technical guide provides an in-depth exploration of the Gewald reaction, encompassing its mechanism, experimental protocols, and quantitative data to support its application in research and drug development.

Core Principles: Mechanism of the Gewald Reaction

The Gewald reaction proceeds through a cascade of intermediates, culminating in the formation of the stable 2-aminothiophene ring. While the exact sequence can vary with reaction conditions, the generally accepted mechanism involves three key stages: Knoevenagel condensation, sulfur addition, and intramolecular cyclization followed by tautomerization.[7][8]

A computational study using density functional theory (DFT) has further elucidated the mechanism, suggesting the reaction is initiated by a Knoevenagel-Cope condensation.[7][9][10] This is followed by the opening of the elemental sulfur ring (typically S8) by a nucleophilic intermediate, leading to the formation of polysulfide species.[7][9] The reaction is ultimately driven by the thermodynamically favorable formation of the aromatic thiophene ring from a monosulfide intermediate.[7][9]

Below is a diagram illustrating the widely accepted pathway for the most common variant of the Gewald reaction.

Variations of the Gewald Reaction

Over the years, several variations of the Gewald reaction have been developed to accommodate a wider range of substrates and improve reaction efficiency.[3][11] The four main versions are:

-

Condensation of α-mercapto ketones or aldehydes with activated acetonitriles: This initial version requires the pre-synthesis of the sulfur-containing carbonyl compound.[7][12]

-

One-pot reaction of a carbonyl compound, an activated acetonitrile, and elemental sulfur: This is the most common and versatile approach, offering a straightforward procedure.[7][11]

-

Reaction involving an α-haloketone: This variation can be useful for specific substitution patterns.

-

Modifications for specific substrates: This includes the use of different catalysts, solvents, and energy sources like microwave irradiation to enhance reaction rates and yields.[11][13]

The choice of the specific version of the Gewald reaction depends on the desired substitution pattern on the thiophene ring and the nature of the available starting materials.

Experimental Protocols

The following protocols provide a general framework for performing the Gewald reaction. Optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may be necessary for specific substrates.

Protocol 1: Conventional Heating Method

This protocol describes a typical one-pot synthesis of a 2-aminothiophene derivative using conventional heating.[14]

Materials:

-

Ketone or aldehyde (1.0 eq)

-

α-cyanoacetate or malononitrile (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Amine base (e.g., morpholine or diethylamine, 0.1-1.0 eq)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the activated acetonitrile, elemental sulfur, and the solvent.

-

Add the amine base to the mixture.

-

Heat the reaction mixture to a temperature between 50-80 °C with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.[14]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry.

-

If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

-

Confirm the structure of the product using spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[13][15]

Materials:

-

Ketone or aldehyde (1.0 eq)

-

α-cyanoacetate or malononitrile (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Amine base (e.g., morpholine) or a solid catalyst (e.g., KF-alumina)

-

Solvent (e.g., ethanol)

Procedure:

-

In a microwave-safe reaction vessel, combine the ketone or aldehyde, activated acetonitrile, elemental sulfur, and the chosen catalyst and solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 70-120 °C) for a short duration (typically 5-30 minutes).[13]

-

After the reaction is complete, cool the vessel to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.

The workflow for a typical Gewald synthesis is depicted in the following diagram:

Quantitative Data Summary

The yield and reaction time of the Gewald reaction are influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction for the Synthesis of Monosubstituted 2-Aminothiophenes [3]

| Activating Group (X) | Yield (%) - Conventional | Yield (%) - Microwave |

| CO2Me | 82 | 55 |

| CONH2 | 78 | 78 |

| CONHPh | 87 | 55 |

| CO-t-Bu | 81 | - |

| CN | 60 | 58 |

Table 2: Influence of Catalyst Loading on a Model Gewald Reaction (Cyclohexanone, Malononitrile, Sulfur) [16]

| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 1 | 0 | 24 h | No Reaction |

| 2 | 10 | 30 | 85 |

| 3 | 15 | 25 | 92 |

| 4 | 20 | 20 | 96 |

Catalyst: Piperidinium borate

Scope and Limitations

The Gewald reaction is renowned for its broad substrate scope. A wide variety of aldehydes and ketones, both cyclic and acyclic, can be employed. Similarly, various α-activated acetonitriles bearing ester, amide, or nitrile functionalities are suitable reaction partners.[1]

Despite its versatility, the Gewald reaction has some limitations. Highly hindered ketones may react sluggishly or not at all. In some instances, side reactions such as dimerization or polymerization of the starting materials can occur.[3] Furthermore, the reaction with aryl ketones was historically reported to show limited reactivity, though recent modifications have addressed this issue.[11]

Applications in Drug Discovery

The 2-aminothiophene scaffold is a cornerstone in modern drug discovery.[4][17][18] Its structural features allow it to act as a versatile synthon for the construction of more complex heterocyclic systems.[4][18] Compounds derived from the Gewald reaction have demonstrated a wide spectrum of biological activities, including:

-

Anticancer agents: 2-Aminothiophene derivatives have been investigated as inhibitors of various kinases and other targets implicated in cancer progression.[4]

-

Antimicrobial agents: The thiophene nucleus is present in numerous antibacterial and antifungal compounds.[6]

-

Anti-inflammatory drugs: Certain 2-aminothiophene derivatives exhibit potent anti-inflammatory properties.[5]

-

Central Nervous System (CNS) active agents: This class of compounds has also been explored for the treatment of various neurological disorders.

The ease of synthesis and the ability to generate diverse libraries of compounds make the Gewald reaction an invaluable tool for lead discovery and optimization in drug development programs.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. d-nb.info [d-nb.info]

- 17. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of Substituted Aminothiophenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them attractive scaffolds for the design of novel therapeutic agents. A thorough understanding of their structural and electronic properties is crucial for elucidating structure-activity relationships and for the quality control of newly synthesized compounds. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize substituted aminothiophenes, complete with detailed experimental protocols, tabulated spectral data, and visualizations of relevant biological pathways.

Synthesis of Substituted Aminothiophenes: The Gewald Reaction

A cornerstone in the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a basic catalyst.[1][2]

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is essential for the unambiguous structural elucidation of substituted aminothiophenes. The most commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of substituted aminothiophenes. Chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms within the molecule.

Table 1: Representative ¹H NMR Spectral Data for Substituted 2-Aminothiophenes

| Substituent Group | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | NH₂ (δ, ppm) | Other Protons (δ, ppm) |

| 2-amino-3-cyanothiophene | - | 6.85 (d) | 7.35 (d) | 5.50 (br s) | - |

| 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene | - | - | - | 6.10 (br s) | 1.30 (t, CH₃-ester), 2.15 (s, 4-CH₃), 2.25 (s, 5-CH₃), 4.20 (q, CH₂-ester) |

| 2-amino-3-benzoyl-4-phenylthiophene | - | - | 7.20-7.60 (m) | 6.50 (br s) | 7.20-7.60 (m, Ar-H) |

Table 2: Representative ¹³C NMR Spectral Data for Substituted 2-Aminothiophenes

| Substituent Group | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | Other Carbons (δ, ppm) |

| 2-amino-3-cyanothiophene | 160.2 | 95.8 | 120.5 | 125.1 | 117.3 (CN) |

| 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene | 163.5 | 105.7 | 128.9 | 135.4 | 14.5 (CH₃-ester), 15.2 (4-CH₃), 16.8 (5-CH₃), 60.1 (CH₂-ester), 168.2 (C=O) |

| 2-amino-3-benzoyl-4-phenylthiophene | 165.1 | 110.2 | 138.7 | 142.3 | 128.0-135.0 (Ar-C), 190.5 (C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For substituted aminothiophenes, key absorptions include N-H stretching of the amino group, C≡N stretching of a cyano group, and C=O stretching of ester or ketone functionalities.

Table 3: Characteristic IR Absorption Frequencies for Substituted Aminothiophenes

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Amino (N-H) | Stretching | 3500 - 3300 | Medium |

| Cyano (C≡N) | Stretching | 2260 - 2220 | Medium |

| Carbonyl (C=O) of Ester | Stretching | 1750 - 1735 | Strong |

| Carbonyl (C=O) of Ketone | Stretching | 1715 - 1680 | Strong |

| Thiophene Ring (C=C) | Stretching | 1600 - 1450 | Medium |

| Thiophene Ring (C-S) | Stretching | 750 - 650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the nature of the substituents on the thiophene ring.[3]

Table 4: Representative UV-Vis Absorption Maxima for Substituted Aminothiophenes

| Substituent Group | λmax 1 (nm) | ε (M⁻¹cm⁻¹) | λmax 2 (nm) | ε (M⁻¹cm⁻¹) | Solvent |

| 2-amino-3-cyanothiophene | 230 | 12,000 | 310 | 8,000 | Ethanol |

| 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene | 245 | 15,000 | 330 | 9,500 | Methanol |

| 2-amino-3-benzoyl-4-phenylthiophene | 260 | 20,000 | 380 | 12,000 | Chloroform |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is typically observed, along with characteristic fragment ions resulting from the cleavage of substituent groups and the thiophene ring.[4]

Table 5: Common Mass Spectral Fragmentation Patterns for Substituted 2-Aminothiophenes

| Fragmentation Process | Description |

| Loss of H | Formation of [M-H]⁺ ion |

| Loss of HCN | From cleavage of the thiophene ring in cyano-substituted derivatives |

| Loss of CO | From carbonyl-containing substituents |

| Loss of R | Cleavage of alkyl or aryl substituents |

| Retro-Diels-Alder | Fragmentation of the thiophene ring |

Experimental Protocols

General Procedure for Gewald Synthesis

A mixture of the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent (e.g., ethanol, DMF) is treated with a catalytic amount of a base (e.g., morpholine, triethylamine). The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[1][2]

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the substituted aminothiophene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

Set the appropriate spectral width and acquisition time.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typically, 16-32 scans are sufficient.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the substituted aminothiophene in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.

-

Data Acquisition:

-

Record a baseline spectrum of the solvent-filled cuvette.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

The instrument software will subtract the baseline to provide the final spectrum of the compound.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid) into the ion source of the mass spectrometer.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions (molecular ions and fragment ions).

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the abundance of each ion to generate the mass spectrum.

Biological Signaling Pathways

The therapeutic potential of substituted aminothiophenes often stems from their ability to modulate specific biological signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Tubulin Polymerization

Several substituted aminothiophene derivatives have been shown to exhibit anticancer activity by inhibiting the polymerization of tubulin, a key component of the cytoskeleton.[5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Inhibition of Cyclooxygenase-2 (COX-2)

The anti-inflammatory properties of some aminothiophene derivatives are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

References

- 1. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. raco.cat [raco.cat]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Thiophene Alcohols

For Researchers, Scientists, and Drug Development Professionals

Thiophene alcohols, a class of heterocyclic organic compounds, are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Their unique structural and electronic properties, conferred by the presence of a sulfur-containing aromatic ring, make them valuable building blocks for the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of various thiophene alcohols, detailed experimental protocols for their synthesis and modification, and an exploration of their roles in relevant biological pathways.

Physical and Chemical Properties

The physicochemical properties of thiophene alcohols are crucial for their application in drug design and development, influencing factors such as solubility, membrane permeability, and receptor binding. The position of the hydroxyl group and other substituents on the thiophene ring significantly impacts these properties.

Quantitative Data Summary

The following tables summarize key physical and chemical data for a selection of thiophene alcohols, providing a basis for comparison and aiding in the selection of appropriate compounds for specific applications.

Table 1: Physical Properties of Selected Thiophene Alcohols

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

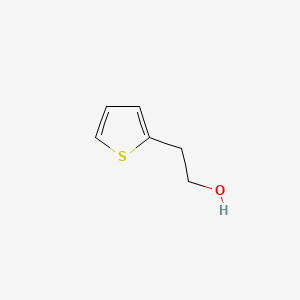

| 2-Thiophenemethanol |

| C₅H₆OS | 114.17 | 0[1] | 207 @ 760 mmHg[1][2] | 1.205 @ 25°C[2][3] | 1.564[2][3] |

| 3-Thiophenemethanol |

| C₅H₆OS | 114.17 | 58-62 | 225-227 | 1.211 @ 25°C[4] | 1.564[4] |

| 2-Thiopheneethanol |

| C₆H₈OS | 128.19 | - | 108-109 @ 13 mmHg[5] | 1.153 @ 25°C[5] | 1.551[5] |

| 3-Thiopheneethanol |

| C₆H₈OS | 128.19 | - | 110-111 @ 14 mmHg[2][6] | 1.144 @ 25°C[2][6] | 1.552[2][6] |

| 3-(Thiophen-2-yl)propan-1-ol |

| C₇H₁₀OS | 142.22 | - | - | - | - |

Table 2: Chemical Properties of Selected Thiophene Alcohols

| Compound Name | pKa (Predicted) | LogP | Water Solubility |

| 2-Thiophenemethanol | 13.89 ± 0.10[7][8] | 0.87 - 0.9[2] | 40 g/L (20 °C)[1] |

| 3-Thiophenemethanol | - | - | Slightly soluble |

| 2-Thiopheneethanol | 14.77 ± 0.10[9] | 1.040 (est)[5] | Slightly soluble[5] |

| 3-Thiopheneethanol | 14.92 ± 0.10[2][10] | 1.07[11] | Sparingly soluble (0.059 g/L @ 25°C)[2] |

| 3-(Thiophen-2-yl)propan-1-ol | - | - | - |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of thiophene alcohols.

-

¹H NMR Spectroscopy: The protons on the thiophene ring typically appear in the aromatic region (δ 6.8-7.5 ppm). The chemical shifts and coupling constants are influenced by the position of the alcohol substituent and any other groups on the ring. The protons of the alcohol group (CH₂-OH) and the adjacent methylene groups have characteristic shifts that aid in structure determination. For instance, in 2-thiopheneethanol, the heteroaromatic protons appear around δ 6.9-7.2 ppm, the -CH₂OH protons as a triplet at approximately δ 3.85 ppm, and the adjacent methylene protons as a triplet around δ 3.02 ppm.[5]

-

¹³C NMR Spectroscopy: The carbon atoms of the thiophene ring resonate in the aromatic region of the ¹³C NMR spectrum. The carbon bearing the substituent and the other ring carbons can be distinguished based on their chemical shifts. For 2-thiopheneethanol, the carbon signals appear at δ 140.5, 127.0, 125.8, 124.0, 63.4, and 33.3 ppm.[5]

-

Infrared (IR) Spectroscopy: The IR spectra of thiophene alcohols are characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Other characteristic peaks include C-H stretching of the aromatic ring (around 3100 cm⁻¹), C=C stretching of the thiophene ring (1400-1500 cm⁻¹), and C-S stretching vibrations.[12]

Experimental Protocols

The synthesis of thiophene alcohols can be achieved through various synthetic routes. Below are detailed methodologies for key synthetic transformations.

Protocol 1: Synthesis of 2-Thiophenemethanol via Grignard Reaction

This protocol describes the synthesis of 2-thiophenemethanol from 2-bromothiophene using a Grignard reaction with formaldehyde.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as an activator)

-

2-Bromothiophene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Paraformaldehyde

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

-

Anhydrous sodium sulfate

-

Brine

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. A small crystal of iodine can be added to activate the magnesium. A solution of 2-bromothiophene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

Reaction with Formaldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. Dry formaldehyde gas, generated by heating paraformaldehyde, is bubbled through the solution. Alternatively, paraformaldehyde can be added directly to the reaction mixture in portions. The reaction is allowed to proceed at a low temperature and then warmed to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-thiophenemethanol is then purified by vacuum distillation.[13]

Protocol 2: Synthesis of 2-Thiopheneethanol by Reduction of 2-Thiopheneacetic Acid

This method involves the reduction of a thiophene carboxylic acid derivative to the corresponding alcohol.

Materials:

-

2-Thiopheneacetic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere, a suspension of LiAlH₄ in anhydrous THF is prepared.

-

Addition of Acid: A solution of 2-thiopheneacetic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water. The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 2-thiopheneethanol, which can be further purified by vacuum distillation.

Protocol 3: Oxidation of a Thiophene Alcohol

This protocol outlines a general procedure for the oxidation of a primary thiophene alcohol to the corresponding aldehyde.

Materials:

-

Thiophene alcohol (e.g., 2-thiophenemethanol)

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent

-

Anhydrous dichloromethane (DCM)

-

Silica gel

Procedure:

-

Reaction Setup: In a round-bottom flask, a solution of the thiophene alcohol in anhydrous DCM is prepared.

-

Addition of Oxidant: PCC is added to the solution in one portion while stirring at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for a few hours, and the progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The silica gel is washed with DCM. The combined filtrate is concentrated under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Biological Signaling Pathways and Drug Development

Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry, often serving as bioisosteres for benzene rings in drug molecules.[2] Thiophene alcohols and their derivatives have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Several thiophene derivatives have been identified as inhibitors of COX and LOX enzymes, which are key players in the inflammatory cascade. These enzymes are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively, which are pro-inflammatory mediators. By inhibiting these enzymes, thiophene-based compounds can exert anti-inflammatory effects. While direct studies on simple thiophene alcohols as potent COX/LOX inhibitors are limited, they serve as crucial starting materials for the synthesis of more complex inhibitors.

Induction of Apoptosis

Certain thiophene derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after mechanism for anticancer drugs. For example, some novel thiophene-based compounds have been found to induce apoptosis by modulating key signaling pathways such as the AKT and MAPK pathways.[2] Resveratrol analogs containing a thiophene ring have also demonstrated apoptosis-inducing capabilities.[14] While the direct role of simple thiophene alcohols in this process is not fully elucidated, they are key precursors for the synthesis of these more complex apoptosis-inducing agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Induction of apoptosis by photoexcited tetracyclic compounds derivatives of benzo[b]thiophenes and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. www1.udel.edu [www1.udel.edu]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (3-Aminothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminothiophen-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis primarily involves the reduction of a corresponding 3-aminothiophene-2-carboxylate precursor. This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, detailing the experimental protocols for the preparation of its key precursors and the final reduction step. Quantitative data, where available in the public domain, is presented in tabular format for clarity. Furthermore, a logical workflow for the synthesis is visualized using the DOT language.

Introduction

The thiophene ring and its derivatives are of significant interest in the development of novel pharmaceuticals and functional materials. The presence of both an amino and a hydroxymethyl group on the thiophene core in this compound (CAS No. 170861-45-7) offers versatile opportunities for further chemical modifications, making it a desirable starting material for the synthesis of more complex molecules. While the direct discovery or first synthesis of this specific molecule is not extensively documented in readily available literature, its preparation follows a logical and well-established synthetic route in organic chemistry.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 170861-45-7 |

| Molecular Formula | C₅H₇NOS |

| Molecular Weight | 129.18 g/mol |

| Appearance | Yellow to white solid |

| Melting Point | 86-90 °C |

Synthetic Pathway

The most logical and commonly inferred synthetic route to this compound involves a two-step process:

-

Synthesis of a 3-aminothiophene-2-carboxylate precursor: This is typically achieved through a cyclization reaction.

-

Reduction of the ester functionality: The carboxylate group of the precursor is reduced to a primary alcohol using a suitable reducing agent, most commonly lithium aluminum hydride (LiAlH₄).

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate

This protocol is based on established methods for the synthesis of 3-aminothiophene-2-carboxylic acid esters.

Reaction:

Materials:

-

Methyl thioglycolate

-

Sodium methoxide (NaOMe)

-

2-Chloroacrylonitrile

-

Methanol (MeOH)

-

Ether

-

Hydrochloric acid (for workup)

Procedure:

-